molecular formula C13H16N2O4 B258583 [5-Nitro-2-(1-piperidinyl)phenyl]acetic acid

[5-Nitro-2-(1-piperidinyl)phenyl]acetic acid

Cat. No.: B258583
M. Wt: 264.28 g/mol
InChI Key: OAMLZHSUJCIZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Nitro-2-(1-piperidinyl)phenyl]acetic acid is an organic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol. This compound features a piperidine ring substituted with a nitro group and a phenylacetic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of [5-Nitro-2-(1-piperidinyl)phenyl]acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

[5-Nitro-2-(1-piperidinyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the existing ones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[5-Nitro-2-(1-piperidinyl)phenyl]acetic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-Nitro-2-(1-piperidinyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

[5-Nitro-2-(1-piperidinyl)phenyl]acetic acid can be compared with other similar compounds, such as:

    2-(5-Nitro-2-piperidin-1-ylphenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-(5-Nitro-2-piperidin-1-ylphenyl)butanoic acid: Features a butanoic acid group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-(5-nitro-2-piperidin-1-ylphenyl)acetic acid

InChI

InChI=1S/C13H16N2O4/c16-13(17)9-10-8-11(15(18)19)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,16,17)

InChI Key

OAMLZHSUJCIZAA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.